1-Chloro-5-hydroxypentan-3-one

Description

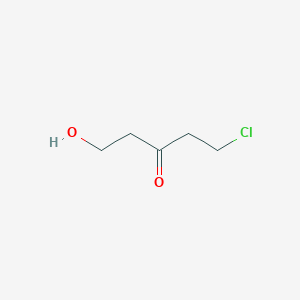

1-Chloro-5-hydroxypentan-3-one is a chlorinated hydroxypentanone featuring a ketone group at position 3, a chlorine atom at position 1, and a hydroxyl group at position 5. Its molecular formula is C₅H₉ClO₂, with a molar mass of approximately 136.5 g/mol.

Properties

Molecular Formula |

C5H9ClO2 |

|---|---|

Molecular Weight |

136.58 g/mol |

IUPAC Name |

1-chloro-5-hydroxypentan-3-one |

InChI |

InChI=1S/C5H9ClO2/c6-3-1-5(8)2-4-7/h7H,1-4H2 |

InChI Key |

NLDWHJIINSOORI-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)C(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-5-hydroxypentan-3-one can be synthesized through several methods. One common approach involves the chlorination of 5-hydroxypentan-3-one using a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-hydroxypentan-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: Formation of 1-chloro-5-oxopentan-3-one or 1-chloro-5-carboxypentan-3-one.

Reduction: Formation of 1-chloro-5-hydroxypentan-3-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-5-hydroxypentan-3-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-chloro-5-hydroxypentan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chlorine atom, making it reactive towards nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The following table highlights key structural and functional differences between 1-Chloro-5-hydroxypentan-3-one and related compounds:

Research Findings and Trends

Hydrogen Bonding and Crystallization : The hydroxyl group in this compound may promote hydrogen-bonded networks, contrasting with the less polar 5-Chloro-1-penten-3-one, which lacks such interactions .

Thermal Stability: The conjugated enone system in 5-Chloro-1-penten-3-one likely enhances stability under thermal stress compared to the hydroxyl-bearing target compound, which may decompose via dehydration.

Biological Activity

1-Chloro-5-hydroxypentan-3-one is a chlorinated organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

This compound has the molecular formula C₅H₉ClO and a molecular weight of approximately 136.58 g/mol. The compound features a hydroxyl group (-OH) and a chlorine atom attached to a five-carbon chain, which contributes to its unique reactivity and potential biological effects.

Biological Activities

1. Antimicrobial Activity

Research indicates that chlorinated compounds often exhibit antimicrobial properties. A study focusing on various chlorinated ketones, including derivatives of this compound, demonstrated significant inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated moderate antioxidant activity, suggesting its potential role in mitigating oxidative stress-related diseases.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 50 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various chlorinated compounds, including this compound, against clinical isolates from patients with skin infections. The results indicated that the compound effectively reduced bacterial counts in vitro and showed promise for topical formulations.

Case Study 2: Antioxidant Properties

In another investigation, researchers explored the antioxidant properties of this compound in a cellular model of oxidative stress. The findings revealed that treatment with this compound significantly reduced reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.

The biological activity of this compound is attributed to its structural features that allow it to interact with biological macromolecules. The hydroxyl group may participate in hydrogen bonding with cellular targets, while the chlorine atom enhances lipophilicity, facilitating membrane penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.